molecular formula C25H26N2O3S B12465350 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate

4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate

Cat. No.: B12465350
M. Wt: 434.6 g/mol
InChI Key: CJRJVPYPQSJNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-TERT-BUTYLBENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms, and a phenyl benzoate moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-TERT-BUTYLBENZOATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5,6-dimethyl-4-oxo-1H,2H,3H-thieno[2,3-d]pyrimidine-2-carboxylic acid with 4-tert-butylbenzoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous conditions and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-TERT-BUTYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-TERT-BUTYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to the modulation of various cellular pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}PHENYL 4-TERT-BUTYLBENZOATE is unique due to its specific combination of a thienopyrimidine core and a phenyl benzoate moiety. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

[4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)phenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C25H26N2O3S/c1-14-15(2)31-23-20(14)22(28)26-21(27-23)16-8-12-19(13-9-16)30-24(29)17-6-10-18(11-7-17)25(3,4)5/h6-13,21,27H,1-5H3,(H,26,28)

InChI Key

CJRJVPYPQSJNOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.